molecular formula C24H17F2NO3 B2847257 6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902625-05-2

6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No. B2847257
CAS RN: 902625-05-2
M. Wt: 405.401
InChI Key: OKJWTIUOWAPXBJ-UHFFFAOYSA-N
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Description

6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C24H17F2NO3 and its molecular weight is 405.401. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

  • Quinoline derivatives , including those similar to the specified compound, have been studied for their anticancer properties. For instance, certain quinoline derivatives have shown promising antiproliferative activity against human cancer cells, likely due to their ability to inhibit tubulin polymerization, which is crucial for cell division and cancer growth (Minegishi et al., 2015). Another study focused on designing and synthesizing new 2-(fluorophenyl)quinolin-4-one derivatives as potent antitumor agents, highlighting the significance of these compounds in cancer research (Chou et al., 2010).

Antimicrobial Activities

  • Antimicrobial studies of fluoroquinolone-based 4-thiazolidinones derived from quinoline compounds have demonstrated significant antifungal and antibacterial activities. This suggests the potential of such derivatives in developing new antimicrobial agents (Patel & Patel, 2010).

Fluorescence Applications

  • Fluorescent labeling and imaging applications have been explored with quinoline derivatives. For example, 6-Methoxy-4-quinolone has been identified as a novel fluorophore with strong fluorescence in a wide pH range, making it useful for biomedical analysis (Hirano et al., 2004). Additionally, bisquinoline-based fluorescent zinc sensors have been developed, demonstrating the role of quinoline derivatives in cellular fluorescent microscopic analysis (Mikata et al., 2009).

Chemical Synthesis Techniques

  • The synthesis of quinoline derivatives involves various chemical techniques, such as the telescoping process, which optimizes the synthesis route for key intermediates in drug discoveries. This method not only improves yield but also contributes to the efficient production of medicinal compounds (Nishimura & Saitoh, 2016).

properties

IUPAC Name

6-fluoro-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2NO3/c1-30-19-4-2-3-15(11-19)13-27-14-21(23(28)16-5-7-17(25)8-6-16)24(29)20-12-18(26)9-10-22(20)27/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJWTIUOWAPXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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